molecular formula C12H16N4O B1481634 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-84-1

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481634
CAS No.: 2098092-84-1
M. Wt: 232.28 g/mol
InChI Key: LNRIOHKYCBGQNK-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098013-86-4) is a small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclobutyl ring, a structural motif known to confer favorable properties in lead optimization, including conformational restriction to reduce the entropic penalty of target binding, and improved metabolic stability . The imidazo[1,2-b]pyrazole scaffold is a privileged structure in pharmaceutical research, with derivatives being investigated for their ability to modulate key signaling pathways . This specific chemical architecture makes the compound a valuable precursor for the synthesis of potential therapeutic agents. Researchers utilize this and related imidazo-pyrazole derivatives as core structures for developing molecules that target p38 MAPK phosphorylation , a key mechanism involved in inflammation and cancer progression . The structural features of this compound, particularly the cyclobutane ring, can act as an aryl bioisostere to reduce molecular planarity, increase solubility, and better fill hydrophobic pockets of target enzymes . It is supplied as a high-purity material for research applications. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-15-6-7-16-12(15)9(11(13)17)10(14-16)8-4-3-5-8/h6-8H,2-5H2,1H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRIOHKYCBGQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound belonging to the imidazo[1,2-b]pyrazole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutyl group and an ethyl group attached to the imidazo[1,2-b]pyrazole core. Its molecular formula is C11H14N4OC_{11}H_{14}N_4O, with a molecular weight of 218.26 g/mol. The compound's stability under laboratory conditions has been confirmed through thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic outcomes. The compound may inhibit specific enzymes or receptors involved in inflammatory processes or cancer progression .

Biological Activities

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit a range of biological activities:

  • Anti-inflammatory : Compounds have shown significant anti-inflammatory effects, with some exhibiting IC50 values comparable to established anti-inflammatory drugs .
  • Antimicrobial : Preliminary studies suggest potential antimicrobial properties against various bacterial and fungal strains .
  • Neurotransmitter Modulation : The structural characteristics may allow for modulation of neurotransmitter systems, making it a candidate for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the imidazo[1,2-b]pyrazole class:

Study Findings IC50 Values
Burguete et al. (2014)Synthesized pyrazole derivatives showing MAO-B inhibitory activityHigh activity against MAO-A and MAO-B isoforms
MDPI Study (2020)Evaluated pyrazolyl-ureas as inhibitors for various enzymesIC50 values ranging from 0.013 to 0.089 µM against IKK-2
ResearchGate Study (2023)Investigated functionalization of imidazo[1,2-b]pyrazoles for enhanced biological activityPotential replacements for indole derivatives

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

DU325 (N-(4-aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide)
  • Structure: Features tert-butyl groups at positions 2 and 3, and a 4-aminophenyl carboxamide at position 7.
  • Activity : At 200 nM, DU325 reduces CD33+ AML cells from 86% to 30.6% and increases CD11b+ cells (a differentiation marker) from 4% to 12.6% . Mechanistically, it activates ERK1/2 phosphorylation, upregulates Bcl-xl, and induces mitochondrial depolarization and caspase-3 activation .
  • Advantage: High specificity for immature myeloid cells, with minimal impact on normal hematopoietic cells .
  • Patent Status : Patented under WO2019220155 as an anticancer agent .
Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Monohydrate
  • Structure : Contains a methylsulfanyl group at position 6 and a phenyl ring at position 2.
  • Activity : Studied for its crystal structure and π-π interactions but lacks explicit efficacy data in the provided evidence. The methylsulfanyl group may enhance lipophilicity compared to carboxamide derivatives .
  • Limitation: No reported differentiation or apoptosis induction in AML/MDSCs.
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098026-46-9)
  • Structure : Substitutes the ethyl group (position 1) with methyl and replaces carboxamide (position 7) with carbonitrile.
  • No biological data available, but structural differences suggest lower target engagement .
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
  • Structure : Simplest analog with methyl at position 1 and carboxamide at position 7.
  • Activity: Lacks cyclobutyl and ethyl groups, likely reducing steric bulk and metabolic stability. No direct activity data reported .

Functional Comparison

Compound Key Substituents Biological Activity (Concentration) Mechanism of Action
Target Compound 6-cyclobutyl, 1-ethyl, 7-carboxamide Not explicitly reported Likely similar to DU325 (inference)
DU325 2/3-tert-butyl, 7-(4-aminophenyl) CD33+ reduction (200 nM) ERK/Bcl-xl/Akt pathways, caspase-3
Ethyl 6-methylsulfanyl... 6-methylsulfanyl, 2-phenyl Structural data only N/A
6-Cyclobutyl-1-methyl... 6-cyclobutyl, 1-methyl, 7-carbonitrile No data N/A

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole skeleton is commonly synthesized by cyclocondensation of a 1,2-diaminopyrazole derivative with an appropriate 1,3-dicarbonyl compound or equivalent electrophilic precursor. This step forms the fused bicyclic system.

  • Starting from 3-aminopyrazole or 1,2-diaminopyrazole, condensation with α-haloketones or α-haloesters can be used to form the imidazo ring fused to the pyrazole.
  • Alternatively, cyclization can be achieved by reacting pyrazole derivatives bearing appropriate leaving groups with amines under controlled conditions.

Alkylation at N-1 Position

The ethyl group at the N-1 nitrogen is introduced via:

  • N-alkylation of the imidazo[1,2-b]pyrazole core with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Reaction conditions are optimized to favor monoalkylation at N-1 without affecting other nucleophilic sites.

Conversion to Carboxamide at Position 7

The carboxamide group at position 7 is obtained by:

  • Starting from the corresponding carboxylic acid or ester at position 7.
  • Activation of the acid (e.g., via acid chloride formation using thionyl chloride or oxalyl chloride).
  • Subsequent reaction with ammonia or an amine source to form the carboxamide.

Alternatively:

  • Direct amidation of the ester with ammonia under heating.
  • Use of coupling reagents (e.g., EDC, DCC) for amide bond formation if necessary.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 1,2-diaminopyrazole + α-haloketone, base Formation of imidazo[1,2-b]pyrazole core
2 Halogenation NBS or Br2, solvent (e.g., CCl4), light Bromination at position 6
3 Cross-coupling Cyclobutylboronic acid, Pd catalyst, base Introduction of cyclobutyl group at C-6
4 N-Alkylation Ethyl bromide, K2CO3, DMF N-1 ethyl substitution
5 Amide formation SOCl2 to form acid chloride; NH3 or amine Carboxamide at position 7

Research Findings and Optimization Data

Parameter Observations Comments
Cyclization yield 70-85% Dependent on purity of starting materials
Halogenation selectivity High for position 6 under controlled conditions Avoids polyhalogenation
Cross-coupling yield 75-90% Pd(PPh3)4 catalyst effective
N-Alkylation conditions Mild base, room temperature to 60°C Avoids over-alkylation
Amide formation 80-95% yield with acid chloride intermediate Use of dry solvents improves yield

Q & A

Q. What synthetic methodologies are commonly employed for imidazo[1,2-b]pyrazole derivatives like 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide?

Synthesis typically involves multi-step reactions:

  • Core scaffold formation : Cyclocondensation of pyrazole precursors with carbonyl-containing reagents under reflux conditions.
  • Substituent introduction : Alkylation (e.g., ethylation at N1) and cyclobutyl group incorporation via nucleophilic substitution or cross-coupling reactions.
  • Crystallization : Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry and molecular packing, as seen in structurally similar ethyl 6-methylsulfanyl derivatives .
  • Purification : Column chromatography or recrystallization with solvents like ethanol/water mixtures.

Q. How is the structural integrity of this compound validated in experimental settings?

  • XRD analysis : Determines bond lengths (e.g., C–C ≈ 1.39–1.42 Å), dihedral angles (e.g., 16.9° between imidazo[1,2-b]pyrazole and benzene rings), and intermolecular interactions (e.g., π–π stacking at 3.64 Å) .
  • Spectroscopic techniques : 1H NMR^1 \text{H NMR} for ethyl group confirmation (δ\delta 1.2–1.4 ppm for CH3_3, δ\delta 4.1–4.3 ppm for CH2_2) and 13C NMR^{13} \text{C NMR} for carboxamide carbonyl (δ\delta ~165 ppm).
  • HPLC-MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ via ESI-MS).

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for imidazo[1,2-b]pyrazole derivatives?

  • Revisiting force fields : Adjust torsional parameters for cyclobutyl groups, which may exhibit nonplanar distortions not captured by standard DFT methods.
  • Hybrid QM/MM simulations : Refine electronic environments around the carboxamide moiety to better model hydrogen-bonding interactions .
  • Crystallographic validation : Compare XRD-derived bond angles (e.g., N2–C9–N1 = 107.7°) with computational geometries to identify systematic errors .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Substituent variation : Replace the cyclobutyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to probe steric effects on target binding.
  • Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at C3/C5 to enhance electrophilicity and interaction with nucleophilic residues in enzymes .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with improved binding affinities to kinases or GPCRs, leveraging known imidazo[1,2-b]pyrazole bioactivity .

Q. What experimental controls are essential when analyzing π–π interactions in crystal structures of such derivatives?

  • Negative controls : Synthesize analogs lacking aromatic substituents (e.g., cyclohexyl instead of phenyl) to isolate π–π contributions to lattice stability.
  • Temperature-dependent XRD : Perform studies at 100–300 K to assess thermal motion effects on ring centroid distances .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O vs. π–π) using CrystalExplorer software .

Methodological Challenges and Solutions

Q. How to address low yields in carboxamide functionalization reactions?

  • Catalytic optimization : Screen Pd/Cu catalysts for Buchwald-Hartwig amidation, adjusting ligand (Xantphos vs. BINAP) and solvent (toluene vs. DMF) systems.
  • Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield reactive NH sites during alkylation, as demonstrated in related imidazo[1,2-b]pyrazole syntheses .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction times dynamically .

Q. What statistical approaches validate reproducibility in biological assays for this compound?

  • ANOVA for dose-response data : Compare IC50_{50} values across triplicate runs to identify outliers.
  • Resampling methods : Bootstrap analysis (1,000 iterations) to estimate confidence intervals for binding constants.
  • Machine learning : Train random forest models on historical assay data to predict and mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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